molecular formula C23H24FN5O3 B14944862 1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2-(4-fluorophenyl)ethanone

1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2-(4-fluorophenyl)ethanone

Katalognummer: B14944862
Molekulargewicht: 437.5 g/mol
InChI-Schlüssel: HLOITDSBLVPZHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}-2-(4-FLUOROPHENYL)-1-ETHANONE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound features a pyrazole ring, a piperazine ring, and a fluorophenyl group, making it a unique and potentially valuable molecule in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}-2-(4-FLUOROPHENYL)-1-ETHANONE can be achieved through a multi-step process involving nucleophilic addition-elimination reactions. The synthetic route typically involves the following steps :

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclocondensation of hydrazine with a suitable carbonyl compound.

    Nitration: The pyrazole derivative is then nitrated to introduce the nitro group at the desired position.

    Piperazine Coupling: The nitrated pyrazole is coupled with a piperazine derivative through nucleophilic substitution.

    Fluorophenyl Addition: Finally, the fluorophenyl group is introduced through a nucleophilic addition reaction.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}-2-(4-FLUOROPHENYL)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or fluorophenyl groups can be replaced with other functional groups.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles.

Wissenschaftliche Forschungsanwendungen

1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}-2-(4-FLUOROPHENYL)-1-ETHANONE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}-2-(4-FLUOROPHENYL)-1-ETHANONE involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for the survival of the Leishmania parasite . The compound binds to the active site of DHFR, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting the parasite’s folate metabolism.

Vergleich Mit ähnlichen Verbindungen

1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}-2-(4-FLUOROPHENYL)-1-ETHANONE can be compared with other pyrazole derivatives, such as:

The uniqueness of 1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}-2-(4-FLUOROPHENYL)-1-ETHANONE lies in its combination of a pyrazole ring, a piperazine ring, and a fluorophenyl group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C23H24FN5O3

Molekulargewicht

437.5 g/mol

IUPAC-Name

1-[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]-2-(4-fluorophenyl)ethanone

InChI

InChI=1S/C23H24FN5O3/c1-16-13-17(2)28(25-16)22-15-20(7-8-21(22)29(31)32)26-9-11-27(12-10-26)23(30)14-18-3-5-19(24)6-4-18/h3-8,13,15H,9-12,14H2,1-2H3

InChI-Schlüssel

HLOITDSBLVPZHI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.